Frakefamide TFA
Description
Nomenclature and Classification within Opioid Peptides
Frakefamide (B1674048) is a synthetic tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH₂. wikipedia.org This sequence includes both natural (Tyrosine (Tyr), Phenylalanine (Phe)) and unnatural (D-Alanine (D-Ala), para-fluoro-Phenylalanine ((p-F)Phe)) amino acids, and it features an amide function at the C-terminus. ncats.io
Opioid peptides are a class of molecules that bind to opioid receptors in the body. wikipedia.org These can be endogenous (produced by the body, such as endorphins, enkephalins, and dynorphins) or exogenous (like those derived from food proteins or synthetic compounds). wikipedia.orgnih.gov Frakefamide is classified as a synthetic opioid peptide and acts specifically as a selective agonist for the μ-opioid receptor (MOR). wikipedia.orgncats.io The inclusion of D-alanine and the fluorinated phenylalanine are modifications that contribute to its specific pharmacological properties, including its stability and peripheral selectivity.
Historical Context of Frakefamide Research and Development Trajectory
Research into frakefamide emerged from the broader effort to develop potent analgesics that could avoid the significant CNS-mediated side effects associated with traditional opioids like morphine, such as respiratory depression, addiction, and sedation. wikipedia.orgjaypeedigital.com The discovery of peripheral opioid receptors and their role in pain modulation, particularly in inflamed tissues, provided a rationale for developing compounds that selectively target these peripheral sites. jaypeedigital.comtandfonline.com
Frakefamide was under development for pain treatment by AstraZeneca and Shire. wikipedia.org However, its development trajectory was halted after Phase II clinical trials, reportedly due to "unexpected results". wikipedia.orgncats.io Despite being shelved for clinical use, frakefamide remains a valuable research compound for studying peripheral opioid receptor function.
Current Status as a Research Compound
Although its clinical development was discontinued, frakefamide continues to be utilized in academic research. It serves as a tool to investigate the role of peripheral μ-opioid receptors in various physiological and pathological processes, particularly pain signaling. wikipedia.orgjaypeedigital.com Its inability to significantly cross the blood-brain barrier makes it particularly useful for dissociating peripheral opioid effects from central ones. wikipedia.orgmedchemexpress.com Researchers use frakefamide to explore the potential of targeting peripheral opioid receptors for analgesia with a reduced risk of central side effects. jaypeedigital.comresearchgate.net
Significance of Peripheral Selectivity in Opioid Receptor Research
The peripheral selectivity of frakefamide is highly significant in opioid receptor research. Traditional opioids exert their primary analgesic effects through activation of opioid receptors in the CNS, but this also leads to undesirable central side effects. jaypeedigital.com The presence of functional opioid receptors in peripheral tissues, particularly sensory neurons and immune cells, has been well-established. jaypeedigital.comtandfonline.com These peripheral receptors play a crucial role in modulating pain signals at the site of injury or inflammation. jaypeedigital.comtandfonline.com
Compounds like frakefamide, which selectively activate peripheral μ-opioid receptors without entering the CNS, offer a strategy to achieve analgesia locally, thereby minimizing or eliminating central side effects like respiratory depression, sedation, and the potential for addiction. wikipedia.orgjaypeedigital.com Research with peripherally selective agonists like frakefamide helps to elucidate the specific contributions of peripheral opioid receptors to pain relief and other physiological processes, distinct from the actions of central opioid receptors. jaypeedigital.comresearchgate.net Studies using frakefamide have demonstrated potent analgesic effects mediated by peripheral μ-opioid receptors in animal models and humans, without causing significant respiratory depression. wikipedia.orgnih.gov This highlights the potential therapeutic advantages of targeting the peripheral opioid system. jaypeedigital.comresearchgate.net
Below is a table summarizing key characteristics of Frakefamide (TFA):
| Characteristic | Value | Source |
| Nomenclature | Frakefamide (INN) | wikipedia.org |
| Chemical Classification | Synthetic linear tetrapeptide, Opioid peptide | wikipedia.orgncats.io |
| Amino Acid Sequence | Tyr-D-Ala-(p-F)Phe-Phe-NH₂ | wikipedia.org |
| Receptor Target | μ-opioid receptor (selective agonist) | wikipedia.orgncats.io |
| CNS Penetration | Unable to penetrate the blood-brain barrier | wikipedia.orgmedchemexpress.com |
| Primary Activity | Peripherally-specific analgesic | wikipedia.orgncats.io |
| Development Status (Former) | Under development (AstraZeneca and Shire), Shelved after Phase II trials | wikipedia.orgncats.io |
| Current Status | Research Compound | ncats.ionih.govnih.govpatsnap.commdpi.com |
| PubChem CID | 9829352 | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34FN5O5.C2HF3O2/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19;3-2(4,5)1(6)7/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39);(H,6,7)/t18-,24+,25+,26+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUPZYGRMPKCKJ-GWUBCJJCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35F4N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Characterization for Research Purposes
Primary Amino Acid Sequence and Peptidic Nature
Frakefamide (B1674048) is a linear tetrapeptide, meaning it is composed of four amino acid residues linked by peptide bonds. The specific amino acid sequence of frakefamide is L-tyrosyl-D-alanyl-p-fluoro-L-phenylalanyl-L-phenylalaninamide. ncats.iowikipedia.orgncats.ioacs.org This sequence can be represented in short form as Tyr-D-Ala-Phe(4-F)-Phe-NH₂. medchemexpress.com The presence of a D-amino acid (D-alanine) and an amide function at the C-terminus are notable features of its peptidic structure. ncats.ioncats.io The inclusion of D-amino acids and a C-terminal amide can enhance metabolic stability in peptides. wallachlab.com
Role of Fluorination in Molecular Design and Biological Activity
A key structural feature of frakefamide is the presence of a fluorine atom at the para position of one of the phenylalanine residues, specifically p-fluoro-L-phenylalanine (Phe(4-F)). ncats.iowikipedia.orgwallachlab.com While organofluorine compounds are relatively rare in natural biochemistry, the introduction of fluorine into drug molecules is a common strategy in medicinal chemistry. wallachlab.com Fluorination can confer desirable pharmacological properties. wallachlab.com Research suggests that fluorination can potentially improve the stability of a molecule, although its influence on biological activity can vary and is not always predictable. nih.gov The impact of fluorination can depend on the specific molecule and environmental conditions. nih.gov
Impact of Trifluoroacetate (B77799) (TFA) Counterion on Research Formulations and Handling
Frakefamide is often encountered in research as a trifluoroacetate salt, denoted as Frakefamide (TFA). medchemexpress.comglpbio.comebiohippo.commedchemexpress.comglpbio.com Trifluoroacetic acid (TFA) is a strong organic acid widely used in peptide synthesis and purification, particularly in reversed-phase high-performance liquid chromatography (RP-HPLC) as an ion-pairing agent. google.comfishersci.benih.govnih.govvdoc.pub As a counterion, TFA can significantly influence the properties of peptides, including their solubility, purification, and handling in research settings. medchemexpress.commedchemexpress.comnih.gov
The TFA counterion can enhance the water solubility and stability of peptides like frakefamide, which is beneficial for preparing research formulations and stock solutions. medchemexpress.commedchemexpress.com However, residual TFA from the synthesis and purification process can impact subsequent research studies. google.comnih.govgoogle.com For instance, even trace amounts of TFA have been shown to significantly affect the behavior of peptide systems in research, such as in liquid-liquid phase separation studies. nih.gov The complete removal of TFA from peptide samples can be challenging and may involve methods like multiple cycles of freeze-drying or exchange with other counterions like chloride or acetate. nih.gov The presence and concentration of residual TFA in peptide preparations are therefore important considerations for researchers, as they can influence experimental outcomes. google.comgoogle.com
Interactive table: Properties of Trifluoroacetic Acid (TFA) relevant to peptide research.
| Property | Value / Description | Relevance to Peptide Research | Source |
| Chemical Formula | CF₃COOH nih.gov | Used as an ion-pairing agent and acid in peptide synthesis and purification. google.comfishersci.benih.govnih.govvdoc.pub | nih.gov |
| Molecular Weight | 114.02 g/mol fishersci.be | Influences mass calculations for salt forms. | fishersci.be |
| Physical State | Colorless fuming liquid with a pungent odor nih.gov | Handling and storage considerations in the lab. nih.gov | nih.gov |
| Acidity (vs Acetic Acid) | Approximately 100,000-fold stronger fishersci.be | Effective in protonating peptide functional groups during purification. fishersci.be | fishersci.be |
| Volatility | Volatile fishersci.bevdoc.pub | Can be removed by techniques like rotary evaporation or freeze-drying, but residual amounts can persist. vdoc.pub | fishersci.bevdoc.pub |
| Solubility | Soluble in water and organic solvents fishersci.benih.gov | Useful in various chromatographic and formulation procedures. medchemexpress.commedchemexpress.comfishersci.benih.gov | fishersci.benih.gov |
| Corrosivity | Corrosive to skin, eyes, and mucous membranes fishersci.benih.gov | Requires careful handling in the laboratory. fishersci.benih.gov | fishersci.benih.gov |
| Impact on Peptide Properties | Can enhance water solubility and stability; residual amounts can affect behavior in studies. medchemexpress.commedchemexpress.comnih.gov | Influences formulation, storage, and experimental results in research. medchemexpress.commedchemexpress.comnih.gov | medchemexpress.commedchemexpress.comnih.gov |
Conformational Analysis and Theoretical Structural Studies
Understanding the three-dimensional conformation of frakefamide is important for comprehending its interactions with biological targets at a molecular level. While specific detailed conformational analysis studies solely focused on Frakefamide (TFA) were not extensively detailed in the search results, research on peptides often involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods to elucidate their preferred conformations in solution or bound to receptors. nih.govnih.gov Theoretical structural studies, including quantum chemistry calculations, can provide insights into the energetic landscape and potential low-energy conformations of peptide molecules and their interactions with counterions like TFA. nih.gov Comparative analysis of binding sites and ligand interactions with receptors, such as the μ-opioid receptor which is relevant to frakefamide's biological activity, often involves computational modeling and structural analysis to understand the molecular basis of binding and activity. nih.govnih.gov
Mechanism of Action and Receptor Pharmacology
Frakefamide (B1674048) (TFA) as a Selective µ-Opioid Receptor Agonist
Frakefamide (TFA) functions as a potent analgesic acting as a peripheral active µ-selective receptor agonist. medchemexpress.comglpbio.comarctomsci.combioscience.co.ukmedchemexpress.cn This selectivity for the µ-opioid receptor (MOR) is a key characteristic of its mechanism. The µ-opioid receptor is one of the primary targets for opioid analgesics. nih.govnih.gov Frakefamide (TFA) has been described as a peripherally-specific, selective µ-opioid receptor agonist. wikipedia.org
Ligand-Receptor Binding Kinetics and Affinity Profiling
While specific detailed data tables on the ligand-receptor binding kinetics and comprehensive affinity profiling of Frakefamide (TFA) across the entire opioid receptor family (µ, δ, κ, and NOP) were not extensively detailed in the provided search results, its classification as a µ-selective agonist implies a preferential binding affinity for the µ-opioid receptor compared to other opioid receptor subtypes. medchemexpress.comglpbio.comarctomsci.combioscience.co.ukmedchemexpress.cnwikipedia.org Studies involving drug discrimination in animals have shown that Frakefamide (LEF576), a designation for Frakefamide, yields a dose-dependent increase in morphine-appropriate responding. medchemexpress.comglpbio.comarctomsci.com For instance, a dose of 10 µmol/kg after a 2-minute infusion duration resulted in 50% morphine-appropriate responding, while a higher dose of 17.5 µmol/kg after a 15-minute infusion occasioned a maximum of 25% morphine-appropriate responding. medchemexpress.comglpbio.comarctomsci.com This suggests an interaction profile with the opioid system consistent with µ-opioid agonism.
Differentiation of Peripheral versus Central Opioid Receptor Activation
A crucial aspect of Frakefamide (TFA)'s pharmacology is its inability to effectively penetrate the blood-brain barrier (BBB) and enter the central nervous system (CNS). medchemexpress.comglpbio.comarctomsci.combioscience.co.ukmedchemexpress.cnwikipedia.org This limited CNS penetration is a defining feature that differentiates its activity as primarily peripheral. Despite its peripheral action, Frakefamide has demonstrated potent analgesic effects. wikipedia.org This suggests that its antinociceptive effects are mediated by the activation of peripheral µ-opioid receptors rather than central ones. wikipedia.orgnih.gov In contrast, centrally-acting opioids like morphine can produce respiratory depression, an effect not observed with Frakefamide during resting ventilation in human studies. wikipedia.orgnih.gov This lack of central respiratory depression further supports its classification as a peripherally acting opioid agonist. nih.gov Peripheral opioid receptors are involved in sensing painful stimuli and transmitting impulses to the spinal cord. nih.gov Activation of peripheral µ-opioid receptors can contribute to analgesia. wikipedia.orgnih.gov
Investigation of Downstream Intracellular Signaling Pathways (e.g., G-protein Coupling, β-arrestin Recruitment)
Opioid receptors, including the µ-opioid receptor, are G protein-coupled receptors (GPCRs). nih.govnih.gov Upon agonist binding, GPCRs typically couple with intracellular G proteins, leading to the activation of various downstream signaling pathways. nih.govnih.govnih.gov Opioid receptors are known to activate inhibitory G-proteins, specifically Gαi. nih.govnih.gov Activation of Gαi can lead to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.govmedchemexpress.com Additionally, the βγ subunits of the dissociated G protein can interact with and regulate ion channels, such as G protein-regulated inwardly rectifying potassium channels (Kir3), leading to neuronal hyperpolarization and inhibition of neural activity. nih.govnih.gov
Another important downstream signaling pathway involves the recruitment of β-arrestins. nih.govnih.govnih.govnih.gov β-arrestins are involved in receptor desensitization, internalization, and can also act as signaling scaffolds, linking GPCRs to other downstream effectors, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.govnih.govnih.gov Phosphorylation of opioid receptors by G protein-coupled receptor kinases (GRKs) is often a prerequisite for β-arrestin recruitment. nih.govnih.gov
While the provided search results confirm that µ-opioid receptors engage in both G-protein coupling and β-arrestin recruitment pathways nih.govnih.govnih.gov, specific detailed research findings on the precise downstream intracellular signaling pathways activated by Frakefamide (TFA), including detailed data on G-protein coupling and β-arrestin recruitment specifically elicited by this compound, were not prominently featured. However, the understanding of µ-opioid receptor pharmacology in general provides the framework for the potential signaling mechanisms involved. The concept of biased agonism, where ligands can selectively activate either G-protein signaling or β-arrestin recruitment, is an active area of research in opioid pharmacology aimed at developing compounds with reduced side effects. nih.govnih.gov
Preclinical Pharmacological Investigations of Frakefamide Tfa
In Vitro Characterization of Receptor Agonism
In vitro studies have been conducted to understand the interaction of Frakefamide (B1674048) (TFA) with opioid receptors at the cellular level. These investigations aim to determine its selectivity and the functional consequences of its receptor binding.
Cellular Assays for Functional Receptor Activation
Frakefamide (TFA) acts as a μ-selective receptor agonist. medchemexpress.combioscience.co.uk Cellular assays are commonly employed to assess the functional activation of receptors by therapeutic peptides. googleapis.comnih.gov While specific detailed cellular assay data for Frakefamide (TFA) were not extensively detailed in the provided results, its classification as a μ-selective receptor agonist is based on such in vitro characterization. medchemexpress.combioscience.co.uk These assays typically involve measuring downstream signaling events triggered by receptor activation, such as changes in adenylyl cyclase activity, G protein coupling, or β-arrestin recruitment.
Comparative Pharmacological Studies with Reference Opioid Ligands
Comparative studies with reference opioid ligands have established Frakefamide (TFA) as a potent analgesic acting at μ-receptors. medchemexpress.comnih.gov Its activity has been compared to centrally-acting opioids like morphine in various contexts. nih.gov These comparisons are crucial for understanding the relative potency and selectivity of Frakefamide (TFA) compared to well-characterized opioid agonists. The designation of Frakefamide (TFA) as a peripherally active μ-selective receptor agonist highlights a key difference from many traditional opioid analgesics that exert their effects primarily through the central nervous system. wikipedia.orgmedchemexpress.combioscience.co.uk
In Vivo Models of Peripheral Antinociceptive Efficacy
Animal models are essential for evaluating the analgesic activity of compounds in a living system and determining whether the effects are mediated peripherally or centrally.
Animal Models for Analgesic Activity
In animal models, Frakefamide (TFA) has demonstrated potent analgesic effects. wikipedia.orgnih.govgoogleapis.com These findings support its potential as a treatment for pain. The observation that Frakefamide (TFA) is a potent analgesic acting as a peripheral active μ-selective receptor agonist in animal models suggests that its pain-relieving effects are mediated outside of the central nervous system. nih.gov Various animal models are used to assess analgesic activity, including those for acute, inflammatory, and neuropathic pain, although specific models used for Frakefamide (TFA) were not detailed in the provided results beyond general statements of its potency in animal models. googleapis.com
Peripheral Pharmacokinetics and Blood-Brain Barrier Permeability Studies
Understanding the pharmacokinetic profile, particularly blood-brain barrier (BBB) permeability, is crucial for determining whether a compound's effects are central or peripheral.
Frakefamide (TFA) is characterized by its inability to penetrate the blood-brain barrier and enter the central nervous system. wikipedia.orgmedchemexpress.combioscience.co.uk This limited BBB permeability is a key factor contributing to its classification as a peripherally acting opioid agonist. wikipedia.orgmedchemexpress.com The restricted passage across the BBB ensures that Frakefamide (TFA) primarily interacts with opioid receptors located outside of the brain and spinal cord, mediating peripheral antinociception without causing central nervous system-mediated side effects like respiratory depression. wikipedia.orgbioscience.co.uknih.gov While detailed peripheral pharmacokinetic data such as absorption, distribution (beyond BBB permeability), metabolism, and excretion were not extensively provided in the search results, the consistent finding across multiple sources is its lack of significant BBB penetration. wikipedia.orgmedchemexpress.combioscience.co.uk
Structure Activity Relationship Sar Studies of Frakefamide Tfa and Its Analogues
Systematic Elucidation of Essential Residues for µ-Opioid Receptor Binding and Activation
The interaction of opioid peptides like frakefamide (B1674048) with the μ-opioid receptor (MOR) involves specific amino acid residues on both the peptide and the receptor. The MOR is a G protein-coupled receptor (GPCR) with seven transmembrane domains. nih.gov Binding of agonists to the orthosteric site, common to morphinan (B1239233) opiates, triggers conformational changes leading to receptor activation and downstream signaling. nih.govnih.gov
Studies on opioid receptor-ligand interactions highlight the importance of specific residues within the receptor binding site. For instance, interactions with residues like Asp147 and His297 in the MOR have been shown to be critical for ligand binding and modulation of affinity and pH dependence. nih.govnih.gov While these studies are often conducted with different opioid classes like fentanyl or morphine analogues, the principles of amino acid interactions within the binding pocket are relevant to peptide agonists like frakefamide. The specific residues of the μ-opioid receptor that are essential for binding and activation by frakefamide and its analogues are typically investigated through techniques such as site-directed mutagenesis of the receptor and the synthesis of peptide analogues with modifications at specific positions.
Influence of Amino Acid Substitutions on Selectivity and Potency
For example, the presence of D-Ala at the second position in opioid peptides often confers resistance to enzymatic degradation, potentially increasing the peptide's duration of action. The fluorination of the phenylalanine at the third position ((p-F)Phe³) is a specific modification in frakefamide that likely influences its interaction with the receptor and its metabolic stability. Variations in the aromatic residues at positions 1, 3, and 4 are expected to affect pi-stacking interactions and hydrophobic contacts within the receptor binding site, which are known to be important for opioid ligand binding. googleapis.com
Studies on other opioid peptides, such as casokefamide (B1668600) (Tyr-D-Ala-Phe-D-Ala-Tyr-NH₂), a β-casomorphin derivative, demonstrate that amino acid substitutions can alter receptor binding profiles. wikipedia.org While casokefamide is a μ-opioid receptor agonist, it also shows binding to delta-opioid receptors, unlike the reported selectivity of frakefamide for the μ-opioid receptor. wikipedia.orgwikipedia.org This comparison underscores how subtle changes in amino acid sequence can influence selectivity.
Detailed research findings in this area would typically involve synthesizing a series of frakefamide analogues with single or multiple amino acid substitutions and evaluating their binding affinities (Ki values) for μ, δ, and κ opioid receptors, as well as their functional potency (EC₅₀ or IC₅₀ values) in relevant in vitro assays measuring receptor activation or inhibition of adenylyl cyclase.
| Analogue Structure (Sequence) | μ-Opioid Receptor Binding (Ki) | δ-Opioid Receptor Binding (Ki) | κ-Opioid Receptor Binding (Ki) | μ-Opioid Receptor Potency (EC₅₀) | Selectivity (μ vs δ) |
| Frakefamide (Tyr-D-Ala-(p-F)Phe-Phe-NH₂) | Data from literature | Data from literature | Data from literature | Data from literature | High |
| Analogue A (Substitution at Pos X) | Data from literature | Data from literature | Data from literature | Data from literature | Varies |
| Analogue B (Substitution at Pos Y) | Data from literature | Data from literature | Data from literature | Data from literature | Varies |
Impact of Peptidic Backbone Modifications on Pharmacological Profile
Modifications to the peptidic backbone of frakefamide can influence its stability, flexibility, and interaction with the opioid receptor, thereby affecting its pharmacological profile. These modifications can include:
N-methylation or Cα-alkylation of amino acids: These changes can alter the conformational preferences of the peptide chain and affect its ability to fit into the receptor binding pocket.
Cyclization: Introducing cyclic constraints into the linear peptide structure can restrict its conformational flexibility, potentially leading to improved receptor affinity and selectivity by pre-organizing the peptide into a bioactive conformation.
Such backbone modifications can affect the peptide's permeability, clearance, and interaction with target receptors. While specific details on backbone modifications of frakefamide were not extensively detailed in the provided search results, general principles of peptide chemistry suggest that these alterations are common strategies in SAR studies to optimize pharmacokinetic and pharmacodynamic properties. googleapis.com For instance, modifications can be designed to improve solubility or potentiate ADME (Absorption, Distribution, Metabolism, Excretion) properties. googleapis.com
Computational Approaches in Frakefamide SAR Derivations
Computational methods play an increasingly important role in understanding and predicting the SAR of peptide ligands like frakefamide. These approaches can complement experimental studies by providing insights into the molecular interactions between the peptide and the μ-opioid receptor at an atomic level.
Relevant computational techniques include:
Molecular Docking: This method predicts the preferred binding orientation and conformation of the peptide within the receptor binding site based on scoring functions that estimate the binding energy. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic information about the peptide-receptor complex, revealing the stability of the complex, conformational changes upon binding, and the nature of interactions over time. nih.govresearchgate.net This can help identify key residues involved in binding and activation and understand the flexibility of the peptide and the receptor.
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing structural descriptors of frakefamide analogues and their corresponding activity data, QSAR models can predict the activity of new, untested analogues and guide the design of compounds with improved properties.
Binding Free Energy Calculations: Methods like MM/GBSA or MM/PBSA can estimate the binding free energy of the peptide to the receptor, providing a more accurate measure of binding affinity than simple docking scores. nih.govresearchgate.net
Computational studies can help rationalize experimental SAR data, propose testable hypotheses for future analogue design, and potentially reduce the number of compounds that need to be synthesized and tested experimentally. For example, computational simulations have been used to study the binding mechanisms of other opioid ligands with the μ-opioid receptor, identifying crucial interactions with residues like Asp147 and His297. nih.govnih.gov Applying similar approaches to frakefamide and its analogues could provide valuable insights into the molecular basis of their μ-opioid receptor selectivity and potency.
| Computational Method | Application in SAR | Output/Insights |
| Molecular Docking | Predicting binding pose and initial interaction sites. | Binding scores, predicted conformations. |
| Molecular Dynamics Simulations | Studying complex stability, conformational changes, dynamic interactions. | Trajectories, interaction profiles over time, identification of stable binding modes. |
| QSAR | Building predictive models relating structure to activity. | Predictive equations, identification of key structural features influencing activity. |
| Binding Free Energy Calculations | Estimating binding affinity. | Calculated binding free energies. |
Synthetic Methodologies and Derivatization Strategies for Frakefamide Tfa
Peptide Synthesis Techniques for Frakefamide (B1674048) Production
The production of Frakefamide, a tetrapeptide, relies on forming peptide bonds between its constituent amino acids: Tyrosine (Tyr), D-Alanine (D-Ala), para-Fluorophenylalanine (p-F-Phe), and Phenylalanine (Phe), with a C-terminal amide group. wikipedia.org Two primary approaches are commonly employed in peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Solid-phase peptide synthesis offers advantages in terms of ease of handling and purification of intermediates. One described method for Frakefamide synthesis utilizes SPPS on a Knorr resin. drugfuture.com This approach involves the sequential coupling of N-Fmoc-protected amino acids to the growing peptide chain anchored to the resin. For Frakefamide, this would involve attaching N-Fmoc-L-Phenylalanine to the resin, followed by iterative cycles of N-Fmoc deprotection, typically using piperidine (B6355638) in DMF, and coupling of the next Fmoc-protected amino acid. drugfuture.com Coupling reagents such as BOP and HOBt are commonly used to facilitate peptide bond formation. drugfuture.com The sequence of coupling would proceed from the C-terminus (Phenylalanine) towards the N-terminus (Tyrosine), incorporating N-Fmoc-L-p-fluorophenylalanine, N-Fmoc-D-alanine, and N-Fmoc-O-tert-butyl-L-tyrosine. drugfuture.com
Solution-phase synthesis provides an alternative approach, particularly useful for larger scale production or when specific coupling strategies are preferred. One strategy involves activating N-Cbz-protected amino acids as mixed anhydrides, for instance, using isobutyl chloroformate and N-methylmorpholine. drugfuture.com These activated amino acids can then be coupled to the free amine of the growing peptide chain or amino acid ester. For Frakefamide, a convergent approach could involve synthesizing smaller peptide fragments (dipeptides or tripeptides) in solution and then coupling these fragments. For example, a dipeptide ester could be formed by coupling an activated N-Cbz-p-fluorophenylalanine with phenylalanine methyl ester, followed by conversion to the amide. drugfuture.com Alternatively, direct coupling of the activated amino acid to phenylalanine amide is possible. drugfuture.com Subsequent coupling steps would build the tetrapeptide chain, often utilizing protecting groups like Cbz, which can be removed by hydrogenolysis. drugfuture.com
Optimization of Purification Processes Utilizing Trifluoroacetic Acid
Trifluoroacetic acid (TFA) plays a significant role in the purification of peptides synthesized by SPPS and is also utilized in subsequent purification steps. In SPPS, TFA is commonly used as a strong acid reagent for the simultaneous cleavage of the synthesized peptide from the solid resin support and the removal of acid-labile side-chain protecting groups, such as the tert-butyl group used for tyrosine in the Fmoc strategy. drugfuture.comwikipedia.org
Beyond cleavage, TFA is frequently employed as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), a standard technique for peptide purification. wikipedia.orgnih.gov Its effectiveness in RP-HPLC stems from its acidity and its ability to form ion pairs with the positively charged amino groups of peptides, which influences their retention behavior on the hydrophobic stationary phase. wikipedia.orgnih.gov This property helps in achieving better peak shape and separation of peptides. TFA is also effective in solubilizing hydrophobic peptides, facilitating their purification by RP-HPLC. nih.gov
However, a consideration when using TFA in purification is its potential to remain bound to the peptide even after drying, which can interfere with downstream applications or analyses. nih.gov While this is a general observation in peptide purification, it underscores the importance of optimizing the removal of residual TFA from the final Frakefamide product. The use of TFA in purification often results in the isolation of peptides as trifluoroacetate (B77799) salts. wikipedia.orgmedchemexpress.commedchemexpress.com These salt forms, such as Frakefamide TFA, typically exhibit enhanced water solubility and stability compared to the free base form, which can be advantageous for handling and formulation. medchemexpress.commedchemexpress.com
Strategies for Chemical Modification and Analogue Generation
Frakefamide's structure as a linear tetrapeptide provides multiple sites for potential chemical modification and the generation of analogues. Strategies for creating Frakefamide analogues would typically involve altering the amino acid sequence, incorporating non-proteinogenic amino acids, modifying the peptide backbone, or functionalizing the N-terminus, C-terminus, or amino acid side chains.
Peptide synthesis techniques, including both SPPS and solution-phase methods, are amenable to incorporating modified or unnatural amino acids at specific positions within the Frakefamide sequence (Tyr-D-Ala-(p-F)Phe-Phe-NH₂). drugfuture.com For example, variations could involve substituting one of the natural amino acids with a different amino acid (L- or D-configuration), or with a non-proteinogenic amino acid that introduces altered steric, electronic, or lipophilic properties.
Modification of the N-terminus could involve acylation, alkylation, or conjugation with various functional groups or molecules to influence properties such as solubility, stability, or targeting. Similarly, while Frakefamide has a C-terminal amide, modifications to this group are conceivable in analogue synthesis, such as reduction to an alcohol or conversion to a carboxylic acid (though the amide is part of the defined structure). wikipedia.org
Side-chain modifications offer further avenues for analogue generation. For instance, the phenolic hydroxyl group of tyrosine, the amine group of the N-terminus, and the aromatic rings of phenylalanine and p-fluorophenylalanine are potential sites for functionalization through various chemical reactions. wikipedia.org These modifications can be introduced either by using protected modified amino acids during synthesis or by post-synthetic modification of the assembled peptide.
The systematic variation of these positions and functional groups allows for the creation of a library of Frakefamide analogues. Evaluating the properties of these analogues, such as their affinity and activity at the μ-opioid receptor, metabolic stability, and pharmacokinetic profiles, can help establish structure-activity relationships (SAR) and potentially lead to compounds with improved therapeutic characteristics.
Development of Novel Synthetic Pathways to Enhance Efficiency or Specificity
Exploring different protecting group strategies can also lead to more efficient syntheses. While Fmoc/tBu strategy is common in SPPS, other combinations of protecting groups might be better suited for specific sequences or solution-phase approaches.
Novel synthetic pathways could also involve the development of new coupling reagents with improved efficiency and reduced propensity for racemization, particularly at challenging coupling steps involving hindered or easily racemizable amino acids like D-alanine. acs.org Chemoselective ligation methods, although perhaps less conventional for simple linear peptides like Frakefamide, represent a class of novel approaches that could be explored for fragment coupling strategies.
Furthermore, optimizing reaction conditions, such as solvent choice, temperature, concentration, and reaction time, for each coupling and deprotection step is crucial for enhancing both efficiency and specificity. The development of continuous flow synthesis methods could also represent a novel approach for Frakefamide production, offering potential advantages in terms of reaction control, reproducibility, and scalability.
Advanced Analytical Techniques in Frakefamide Tfa Research
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity and quantifying peptide compounds like Frakefamide (B1674048) (TFA). HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. Reverse-phase HPLC is commonly used for peptide analysis.
Trifluoroacetic acid (TFA) is a frequently used mobile phase additive in reverse-phase HPLC for peptide separation. zeptometrix.comgoogleapis.comchromatographyonline.com It acts as an ion-pairing agent, which can improve peak shape and resolution for peptides by interacting with basic functional groups. zeptometrix.com The concentration of TFA, typically around 0.1% (v/v), is often employed. googleapis.comchromatographyonline.com However, using TFA in HPLC can lead to a changing baseline during gradient analysis and may cause ion suppression in positive ion electrospray LC-MS due to its adsorption onto various parts of the HPLC system and the stationary phase. chromatographyonline.com
HPLC, often coupled with mass spectrometry (LC-MS), is utilized to demonstrate the yield and purity of synthesized compounds, including peptides. researchgate.net For instance, in the development of a pilot-plant scale process for frakefamide hydrochloride synthesis, HPLC and mass spectrometry analysis were employed for characterization. researchgate.net Reverse phase gradient liquid chromatography using mobile phases containing TFA has been described for determining the content and purity of peptides. googleapis.com
Spectroscopic Characterization for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the chemical structure of Frakefamide (TFA). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are key techniques used for this purpose.
Mass spectrometry is used to determine the molecular weight of the peptide and provide information about its fragmentation pattern, which helps in confirming the amino acid sequence and identifying modifications. Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) and LC-MS are applied for analyzing peptides and peptide conjugates. researchgate.netgoogleapis.com The molecular weight of Frakefamide free base is approximately 563.63 Da ebi.ac.uk, while Frakefamide TFA is listed with a molecular weight of 677.64 Da, reflecting the addition of the TFA counterion medchemexpress.com.
Development of Bioanalytical Methods for Detection and Quantification in Biological Matrices
The development of bioanalytical methods is essential for detecting and quantifying Frakefamide (TFA) in biological samples such as blood, urine, or tissue, particularly in the context of pharmacokinetic and disposition studies. These methods need to be highly sensitive and specific to accurately measure the compound in complex biological matrices.
While the search results highlight the importance of bioanalysis for various compounds, including other synthetic opioids nih.gov, specific detailed bioanalytical methods developed and validated for Frakefamide (TFA) in biological matrices were not found. General approaches for peptide bioanalysis often involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its sensitivity and selectivity. Sample preparation techniques like liquid-liquid extraction or solid-phase extraction are typically employed to isolate the analyte from the biological matrix before chromatographic separation and mass spectrometric detection. nih.gov
Analysis of Impurity Profiles and Stability of the TFA Salt Form
Analyzing the impurity profile and stability of Frakefamide (TFA) is critical for ensuring its quality andShelf life. Impurities can arise from the synthesis process, degradation, or interaction with excipients in a formulation.
Chromatographic methods, particularly HPLC, are extensively used to identify and quantify impurities in peptide samples. googleapis.com The presence of TFA as a counterion can influence the stability of the peptide. While the TFA salt form is generally associated with enhanced stability compared to the free base for some compounds medchemexpress.com, the synthesis process involving TFA can also potentially lead to the formation of impurities or side products. For example, in peptide synthesis, the use of trifluoroacetic acid for deprotection steps can sometimes result in undesired side reactions or the formation of diketopiperazines or other related peptides depending on the conditions. researchgate.net Analyzing the impurity profile involves identifying these related substances and quantifying their levels using validated chromatographic methods.
Stability studies assess how the quality of Frakefamide (TFA) varies with time under the influence of temperature, humidity, and light. These studies help establish appropriate storage conditions and retest periods or shelf life. The TFA salt form's reported enhanced stability suggests it may be more resistant to degradation under certain conditions compared to the free base. medchemexpress.com However, a comprehensive analysis of the specific degradation pathways and stability profile of Frakefamide (TFA) would require dedicated studies.
Computational Chemistry and Molecular Modeling Studies of Frakefamide Tfa
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure, charge distribution, and reactivity of molecules. These calculations can provide insights into bond energies, molecular orbitals, spectroscopic properties, and reaction pathways. While these methods are applied to various chemical compounds, specific studies detailing quantum chemical calculations for Frakefamide's electronic structure or reactivity were not identified in the consulted sources.
Molecular Docking and Dynamics Simulations of Ligand-Receptor Complexes
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor protein. Molecular dynamics simulations extend this by simulating the time-dependent behavior of the ligand-receptor complex, providing information about the stability of the complex, conformational changes, and the nature of interactions over time. These methods are commonly used to study the binding of small molecules and peptides to their target receptors, such as opioid receptors. nih.govresearchgate.netresearchgate.net However, specific molecular docking and dynamics simulations involving Frakefamide (B1674048) and its target μ-opioid receptor were not detailed in the search results.
Prediction of Frakefamide (TFA) Binding and Dissociation Kinetics
Computational methods can be employed to predict the kinetic parameters of ligand-receptor interactions, including binding (association) and dissociation rates, which collectively determine the residence time of a ligand on its receptor. Understanding these kinetics is crucial for predicting the pharmacological profile of a compound. While the concept of dissociation constants is relevant in molecular interactions github.com, specific computational predictions of Frakefamide's binding and dissociation kinetics were not found in the provided information.
Translational Research Perspectives and Future Directions for Frakefamide Tfa
Frakefamide (B1674048) (TFA) as a Research Tool for Understanding Peripheral Opioid System Biology
Frakefamide (TFA) serves as a critical research tool for elucidating the complex biology of the peripheral opioid system. As a potent, peripherally active, and selective µ-opioid receptor agonist that does not penetrate the blood-brain barrier, it allows researchers to isolate and study the effects of µ-opioid receptor activation in peripheral tissues without the confounding influence of central opioid actions. medchemexpress.com
The utility of Frakefamide in research is highlighted by its ability to differentiate between centrally and peripherally mediated opioid effects. For instance, while centrally acting opioids like morphine can cause significant respiratory depression, Frakefamide's effects on resting ventilation are distinct, underscoring its peripheral restriction. medchemexpress.com This characteristic is invaluable for investigating the physiological roles of peripheral µ-opioid receptors in various systems, including the gastrointestinal, immune, and peripheral nervous systems.
Under inflammatory conditions, the expression of opioid receptors in peripheral neurons is upregulated, making them more accessible and functional targets for analgesia. nih.gov Frakefamide can be used in preclinical models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA) or capsaicin, to explore the mechanisms of peripheral opioid-mediated analgesia. nih.govtranspharmation.comcriver.com By studying its effects on nociceptive thresholds and inflammatory markers in these models, scientists can gain a deeper understanding of how peripheral opioid receptor activation modulates pain and inflammation at the tissue level.
Below is a table comparing the characteristics of Frakefamide with a traditional centrally acting opioid agonist, highlighting its utility as a specific research probe.
| Feature | Frakefamide (TFA) | Centrally Acting Opioids (e.g., Morphine) | Research Implication |
| Primary Site of Action | Peripheral Nervous System (PNS) | Central Nervous System (CNS) & PNS | Allows for the isolated study of peripheral opioid effects. medchemexpress.comnih.gov |
| Blood-Brain Barrier (BBB) Penetration | Negligible | High | Eliminates confounding CNS-mediated side effects like respiratory depression and sedation in research settings. medchemexpress.com |
| Receptor Selectivity | Selective µ-opioid agonist | Primarily µ-opioid, but may have off-target effects | Provides a specific tool to probe µ-opioid receptor function in the periphery. medchemexpress.com |
| Use in Inflammatory Models | Effective in modulating peripheral sensitization and hyperalgesia | Effective, but effects are a mix of central and peripheral actions | Enables detailed investigation of the role of peripheral opioid receptors in inflammatory pain states. nih.govnih.gov |
Exploration of Frakefamide (TFA) in Non-Analgesic Peripheral Pathophysiologies
The expression of opioid receptors in a wide range of peripheral tissues suggests their involvement in physiological processes beyond pain modulation. This opens the door for exploring the therapeutic potential of peripherally restricted agonists like Frakefamide in non-analgesic applications.
One significant area of interest is gastrointestinal (GI) function. Centrally acting opioids are notorious for causing opioid-induced constipation (OIC) by acting on µ-opioid receptors in the enteric nervous system. nih.govmdpi.com While a peripherally acting agonist like Frakefamide could potentially cause constipation, it can also be used as a research tool to study the intricate mechanisms of opioid action within the gut, separate from central effects. Furthermore, understanding these peripheral actions is crucial for developing novel treatments for GI dysmotility disorders. For instance, peripherally acting µ-opioid receptor antagonists (PAMORAs) have been developed to specifically counteract OIC without affecting central analgesia. nih.govresearchgate.net
Other potential non-analgesic applications for peripheral opioid agonists include:
Inflammatory Conditions: Peripheral opioid receptors are found on immune cells, and their activation can modulate inflammatory responses. Research using tools like Frakefamide could help clarify the role of these receptors in conditions such as rheumatoid arthritis or inflammatory bowel disease. nih.gov
Pruritus (Itch): Kappa-opioid receptor (KOR) agonists have shown promise in treating itch. While Frakefamide is a µ-agonist, its peripheral selectivity provides a model for developing other peripherally restricted opioid compounds that could target pruritus without CNS side effects like dysphoria, which can be associated with centrally acting KOR agonists. nih.govnih.gov
Cardiac Function: Opioid receptors are present in cardiac tissue, and PAMORAs are being investigated for their potential to reduce cardiovascular risks associated with opioid use. nih.gov Peripherally restricted agonists could be used to study the direct effects of opioid receptor activation on the heart.
Integration of High-Throughput Screening and Compound Libraries in Frakefamide Research
The discovery and development of novel compounds like Frakefamide are increasingly reliant on advanced screening technologies. High-Throughput Screening (HTS) allows researchers to rapidly test thousands to millions of small molecules for their biological activity against a specific target, such as the µ-opioid receptor. researchgate.netufl.edu
Frakefamide itself is included in several specialized compound libraries used for research and drug discovery. These libraries are curated collections of bioactive molecules that can be screened to identify new therapeutic leads or to probe biological pathways. medchemexpress.com The identification of other peripherally restricted peptide agonists has emerged from screening mixture-based tetrapeptide libraries, demonstrating the power of this approach. nih.gov
| Compound Library Type | Relevance to Frakefamide Research |
| Bioactive Compound Libraries | General collections for screening against a wide array of biological targets to identify novel activities or leads. Frakefamide is part of these libraries. medchemexpress.com |
| GPCR/G Protein Compound Libraries | Specifically focused on compounds that interact with G-protein coupled receptors, the family to which opioid receptors belong. medchemexpress.com |
| Neuronal Signaling/Neurotransmitter Receptor Libraries | Useful for identifying compounds that modulate neural pathways, including peripheral pain signaling. medchemexpress.com |
| Pain-Related Compound Libraries | A targeted collection of compounds known to have or predicted to have effects on pain pathways, ideal for screening for novel analgesics. medchemexpress.com |
The process of HTS in the context of Frakefamide research typically involves:
Assay Development: Creating a robust and automated assay, often in 384- or 1536-well plates, that can measure the binding or activation of µ-opioid receptors. ufl.edu
Screening: Running the compound library through the assay to identify "hits"—compounds that show activity.
Hit Validation and Optimization: Confirming the activity of the hits and modifying their chemical structures to improve properties like potency, selectivity, and peripheral restriction, a process that can lead to the development of optimized compounds. researchgate.net
This integration of HTS and diverse compound libraries is essential for discovering new peripherally restricted opioid agonists and for exploring the potential of existing molecules like Frakefamide in new therapeutic contexts. nih.govnih.gov
Q & A
Basic Research Questions
Q. What experimental models are most suitable for evaluating Frakefamide (TFA)’s peripheral μ-opioid receptor selectivity?
- Methodological Answer : Use in vivo models (e.g., rodent thermal or mechanical nociception assays) to assess peripheral analgesic effects while excluding central nervous system (CNS) involvement. Validate receptor specificity via competitive binding assays with selective μ-opioid antagonists (e.g., CTAP TFA or CTOP TFA) and compare responses across δ- and κ-opioid receptor subtypes . Include negative controls (e.g., CNS-penetrant opioids) to confirm BBB exclusion .
Q. How can researchers confirm Frakefamide’s inability to cross the blood-brain barrier (BBB) in preclinical studies?
- Methodological Answer : Employ dual methodologies:
- Pharmacokinetic analysis : Measure plasma and cerebrospinal fluid (CSF) concentrations post-administration using LC-MS/MS. A lack of detectable CSF levels confirms BBB exclusion .
- Behavioral assays : Compare Frakefamide’s effects with CNS-penetrant μ-agonists (e.g., morphine) in models of centrally mediated analgesia (e.g., tail-flick test). Absence of CNS-mediated effects supports BBB impermeability .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Frakefamide studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across doses. Ensure sample sizes are justified via power analysis (α = 0.05, β = 0.2) to minimize Type I/II errors .
Advanced Research Questions
Q. How should researchers address contradictory data on Frakefamide’s analgesic efficacy in peripheral inflammation models?
- Methodological Answer : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., inflammation induction method, dosing schedules). Replicate experiments under standardized conditions, controlling for factors like receptor desensitization or tissue-specific μ-opioid receptor density . Validate findings using ex vivo receptor autoradiography in inflamed tissues .
Q. What strategies optimize reproducibility when studying Frakefamide’s pharmacokinetics in non-CNS tissues?
- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data practices:
- Deposit raw pharmacokinetic data (e.g., plasma concentration-time curves) in repositories like Zenodo or Figshare with standardized metadata .
- Use microdialysis in peripheral tissues (e.g., paw or joint) to quantify local drug concentrations, ensuring consistency in probe calibration and recovery rates .
Q. How can researchers design studies to investigate Frakefamide’s potential synergies with other peripheral analgesics?
- Methodological Answer : Apply isobolographic analysis to assess additive or synergistic effects. Combine Frakefamide with non-opioid analgesics (e.g., NSAIDs) in rodent models of inflammatory pain. Use fractional inhibitory concentration (FIC) indices to quantify interactions . Include mechanistic studies (e.g., receptor co-localization via immunofluorescence) to validate synergy pathways .
Data Management and Reporting
Q. What guidelines ensure ethical and rigorous reporting of Frakefamide-related research?
- Methodological Answer : Adhere to the CONSORT framework for in vivo studies, including randomization, blinding, and explicit inclusion/exclusion criteria. Pre-register protocols on platforms like ClinicalTrials.gov or Open Science Framework. Disclose raw data availability and conflicts of interest per journal guidelines (e.g., Pharmaceutical Research) .
Q. How should researchers handle discrepancies between in vitro receptor binding data and in vivo efficacy studies?
- Methodological Answer : Reconcile discrepancies by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
